4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde
Description
Properties
IUPAC Name |
4-(6-chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-8-15-12(14)6-13(16-8)19-10-4-3-9(7-17)5-11(10)18-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOIAUKHTDCWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)OC2=C(C=C(C=C2)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-dimethylpyrimidine.
Substitution Reaction: The chlorine atom on the pyrimidine ring can be substituted with a hydroxyl group to form 4-hydroxy-6-methylpyrimidine.
Etherification: The hydroxyl group on the pyrimidine ring is then reacted with 3-methoxybenzaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzoic acid.
Reduction: 4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzyl alcohol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of pyrimidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural similarities with other pyrimidine-containing molecules, particularly those used in pharmaceuticals. Key comparisons include:
Key Observations:
Pyrimidine Core: Both the target compound and 2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol share the 6-chloro-2-methylpyrimidin-4-yl group, which is critical for binding to kinase domains in therapeutic agents like Dasatinib .
Functional Group Differences: The aldehyde in the target compound enhances electrophilicity, enabling reactions with nucleophiles (e.g., amines for Schiff base formation), whereas the ethanol-piperazine group in the Dasatinib-related compound improves solubility and hydrogen-bonding capacity. The methoxy group in the target compound increases lipophilicity compared to Darifenacin’s bicyclic aryl system, which prioritizes receptor specificity.
Physicochemical Properties
- Solubility: The aldehyde group in the target compound may reduce aqueous solubility compared to the ethanol-containing analogue, which benefits from polar hydroxyl groups.
- Stability : Aldehydes are prone to oxidation, necessitating stabilization strategies (e.g., storage under inert atmospheres), whereas piperazine derivatives exhibit greater stability under physiological conditions .
Q & A
Q. What are the common synthetic routes for preparing 4-(6-Chloro-2-methylpyrimidin-4-yl)oxy-3-methoxybenzaldehyde?
The compound can be synthesized via nucleophilic aromatic substitution or condensation reactions. A key intermediate, such as 4,6-dichloro-2-methylpyrimidine, can react with a benzaldehyde derivative under basic conditions (e.g., sodium hydride) to introduce the pyrimidinyloxy group . For example, 3-methoxy-4-hydroxybenzaldehyde may undergo etherification with 6-chloro-2-methylpyrimidin-4-ol using Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) or a base like K₂CO₃ in DMF. Reaction monitoring via TLC (e.g., dichloromethane mobile phase) and purification via column chromatography are critical .
Q. How is the purity and structural integrity of this compound verified in laboratory settings?
Purity is assessed using HPLC (high-performance liquid chromatography) with UV detection or TLC (alumina plates, visualized under UV light). Structural confirmation relies on spectroscopic techniques:
- 1H/13C-NMR : Aromatic protons in the benzaldehyde and pyrimidine moieties appear as distinct signals (e.g., aldehyde proton at ~10 ppm in DMSO-d6). Methoxy groups resonate at ~3.8–4.0 ppm .
- FTIR : Key peaks include C=O (aldehyde) at ~1700 cm⁻¹, C-O (ether) at ~1250 cm⁻¹, and aromatic C-Cl at ~700 cm⁻¹ .
- HRMS : Exact mass analysis confirms molecular formula (e.g., [M + H]+ calculated vs. observed) .
Q. What are the key spectroscopic techniques used for characterizing this compound?
- NMR spectroscopy resolves proton environments (e.g., coupling between pyrimidine protons and methoxy/chloro substituents) .
- FTIR identifies functional groups, such as aldehyde C=O and pyrimidine ring vibrations .
- High-resolution mass spectrometry (HRMS) provides exact mass confirmation, distinguishing isotopic patterns for chlorine-containing compounds .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic addition reactions?
The electron-withdrawing chloro and methoxy groups on the benzaldehyde ring direct nucleophilic attack to specific positions. For example:
- The chloro substituent at the pyrimidine’s 6-position enhances electrophilicity at the 4-position via inductive effects.
- The methoxy group at the benzaldehyde’s 3-position acts as an electron donor, stabilizing intermediates in reactions like imine formation or aldol condensation. Steric hindrance from the 2-methyl group on the pyrimidine may limit accessibility to certain reagents, requiring optimization of solvent polarity (e.g., DMF vs. THF) .
Q. What strategies are employed to resolve contradictions in biological activity data across different studies?
- Structural analogs comparison : Compare activity data from compounds with incremental modifications (e.g., replacing chloro with fluorine or altering methoxy positions). For instance, highlights how halogen substituents (F vs. Cl) impact bioactivity .
- Dose-response studies : Validate activity trends across multiple concentrations to rule out assay-specific artifacts.
- Computational docking : Identify binding interactions with target proteins (e.g., enzymes or receptors) to explain discrepancies in potency .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Molecular docking : Simulate binding poses using software like AutoDock or Schrödinger. The aldehyde group may form hydrogen bonds with catalytic residues, while the pyrimidine ring engages in π-π stacking with aromatic amino acids .
- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent properties (e.g., Hammett σ values for electron-withdrawing groups) with observed biological activities .
- MD (Molecular Dynamics) simulations : Assess stability of ligand-target complexes over time, identifying key interactions (e.g., hydrophobic contacts with methyl groups) .
Methodological Considerations
- Contradiction Analysis : When conflicting data arise (e.g., variable antimicrobial activity), cross-validate using orthogonal assays (e.g., broth microdilution vs. agar diffusion) and confirm compound stability under test conditions .
- Synthetic Optimization : Adjust reaction time, temperature, or catalyst loading (e.g., NaOCl in ethanol for oxidative cyclization) to improve yields of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
